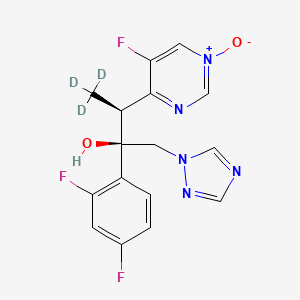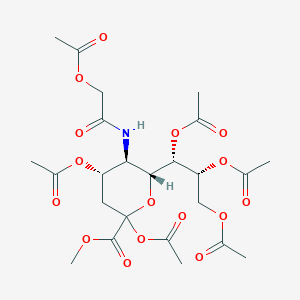
N2-METHYL-2/'-DEOXYGUANOSINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N2-Methyl-2'-deoxyguanosine and similar compounds involves complex chemical reactions. For example, 3-methyl-2'-deoxyguanosine is obtained from 2'-deoxyguanosine through a sequence that includes conversion into a tricyclic derivative followed by methylation, demonstrating a method to produce structurally related nucleosides. This process highlights the intricate steps required to achieve specific methylations of nucleosides (Golankiewicz, Ostrowski, & Folkman, 1990). Moreover, a one-step synthesis approach for O6-Methyl-2′-deoxyguanosine and related methylated nucleosides has been described, emphasizing the diversity in synthetic methods available for such modifications (Bernadou, Blandin, & Meunier, 1983).
Molecular Structure Analysis
The molecular structure of N2-Methyl-2'-deoxyguanosine and its impact on nucleic acid conformation has been a subject of study. The crystal structure analysis of N2-methylguanosine, a related compound, revealed how methylation affects stacking and conformation within nucleic acids. Methylation at the N2 position leads to alterations in stacking interactions and conformation changes that are significant for understanding how such modifications influence nucleic acid structure and function (Ginell & Parthasarathy, 1978).
Chemical Reactions and Properties
The chemical behavior of N2-Methyl-2'-deoxyguanosine includes its reactivity towards other compounds and its stability. Research on N2-deoxyguanosine adducts with dietary mutagens illustrates the chemical reactivity of modified nucleosides and their potential role in mutagenesis and carcinogenesis. The synthesis of these adducts using palladium-catalyzed reactions highlights the diverse chemical interactions that modified nucleosides can undergo (Stover & Rizzo, 2004).
Applications De Recherche Scientifique
Detection and Quantification of DNA Adducts
A significant application of N2-methyl-2'-deoxyguanosine in scientific research is in the detection and quantification of DNA adducts. Shields et al. (1990) developed a highly sensitive assay combining high-performance liquid chromatography and 32P-postlabeling for detecting N7-methyl-2'-deoxyguanosine, a closely related adduct, demonstrating the assay's sensitivity to one adduct in 10^7 unmodified 2'-deoxyguanosine bases. This technique enhances the detection of DNA methylated by exogenous alkylating agents, contributing to our understanding of DNA damage and repair mechanisms Shields et al., 1990.
Mechanistic Insights into DNA Adduct Formation
Research has also delved into the mechanisms of DNA adduct formation. Matsuda et al. (2007) investigated the formation of N2-ethylidene-2'-deoxyguanosine, a major DNA adduct induced by acetaldehyde, in the liver DNA of aldehyde dehydrogenase (Aldh)-2-knockout mice. This study highlighted the influence of alcohol consumption and Aldh2 genotype on DNA damage levels, providing crucial insights into the risk factors associated with adduct formation and their potential carcinogenic implications Matsuda et al., 2007.
Synthesis and Biological Implications of N2-Deoxyguanosine Adducts
Another application area is the synthesis and study of biological implications of N2-deoxyguanosine adducts. Stover and Rizzo (2004) achieved the synthesis of the minor N2-adduct of deoxyguanosine, utilizing the Buchwald-Hartwig palladium-catalyzed N-arylation reaction. This synthetic achievement provides a foundation for further biological studies to understand the mutagenic potential of dietary mutagens and their interactions with DNA Stover & Rizzo, 2004.
Influence on DNA Repair Mechanisms
Research by Yasui et al. (2001) explored the miscoding properties of N2-Me-dG, demonstrating its potential to generate G→A transition mutations. This study used a site-specifically modified oligodeoxynucleotide containing N2-Me-dG as the template in primer extension reactions, revealing preferential incorporation of the correct base opposite the lesion along with misincorporation of dTMP. The findings provide valuable insights into how N2-methyl-2'-deoxyguanosine lesions could influence DNA replication fidelity and contribute to mutagenesis Yasui et al., 2001.
Orientations Futures
Propriétés
Numéro CAS |
19916-77-9 |
|---|---|
Nom du produit |
N2-METHYL-2/'-DEOXYGUANOSINE |
Formule moléculaire |
C11H15N5O4 |
Poids moléculaire |
281.27 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



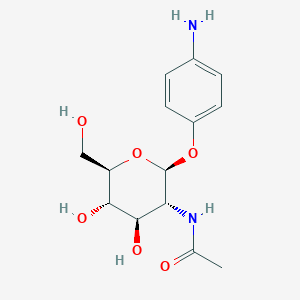
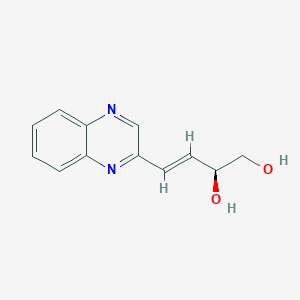
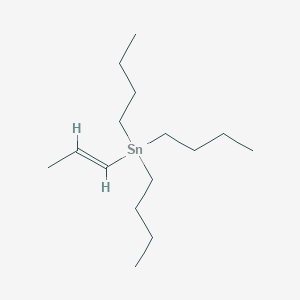
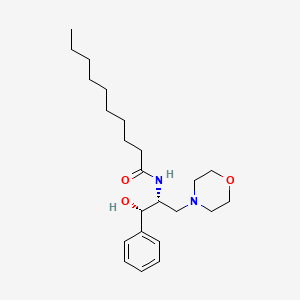
![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)
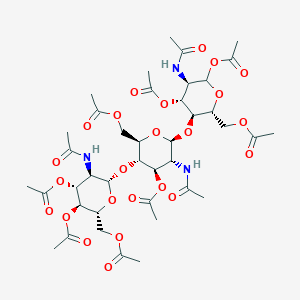
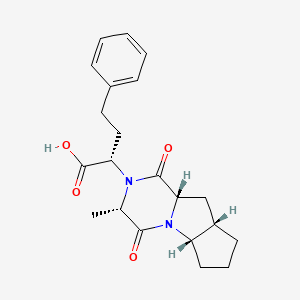
![(4S)-4-Methyl-2-oxo-[1,3,2]dioxathiolane-4-carboxylic acid methyl ester](/img/structure/B1140756.png)
